molecular formula C17H17N3O3S B11692833 2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole

2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole

Cat. No.: B11692833
M. Wt: 343.4 g/mol
InChI Key: KDWWNDGRDYNHLQ-VCHYOVAHSA-N
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Description

2-[(2E)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE is a complex organic compound known for its diverse applications in scientific research. This compound features a benzothiazole ring linked to a hydrazone moiety, which is further connected to a trimethoxyphenyl group. The unique structure of this compound makes it a subject of interest in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with 2-hydrazinobenzothiazole under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acetic acid to facilitate the condensation process. The reaction mixture is then refluxed for several hours, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

2-[(2E)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer activity. Additionally, it can interact with microbial enzymes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE: This compound has a similar structure but with a nitrophenyl group instead of a trimethoxyphenyl group.

    (2E)-N-methyl-3-(3,4,5-trimethoxyphenyl)-2-propenamide: Another compound with a trimethoxyphenyl group but different core structure.

Uniqueness

The uniqueness of 2-[(2E)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trimethoxyphenyl group enhances its biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C17H17N3O3S/c1-21-13-8-11(9-14(22-2)16(13)23-3)10-18-20-17-19-12-6-4-5-7-15(12)24-17/h4-10H,1-3H3,(H,19,20)/b18-10+

InChI Key

KDWWNDGRDYNHLQ-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC2=NC3=CC=CC=C3S2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC2=NC3=CC=CC=C3S2

Origin of Product

United States

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